An In-depth Technical Guide on the Synthesis and Characterization of (S,S)-Chiraphite
An In-depth Technical Guide on the Synthesis and Characterization of (S,S)-Chiraphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S,S)-Chiraphite, a chiral phosphine ligand pivotal in asymmetric catalysis, particularly in the development of pharmaceutical compounds. (S,S)-Chiraphite, also known as (2S,3S)-(-)-bis(diphenylphosphino)butane or (S,S)-CHIRAPHOS, is a C₂-symmetric bidentate ligand renowned for its effectiveness in inducing high enantioselectivity in various metal-catalyzed reactions.
Physicochemical Properties and Characterization Data
A thorough characterization of (S,S)-Chiraphite is essential for its effective application. The following tables summarize the key physicochemical and spectroscopic data for this ligand.
Table 1: Physicochemical Properties of (S,S)-Chiraphite
| Property | Value |
| Chemical Name | (2S,3S)-(-)-Bis(diphenylphosphino)butane |
| Synonyms | (S,S)-Chiraphite, (S,S)-CHIRAPHOS |
| CAS Number | 64896-28-2[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₂₈H₂₈P₂[1][2][3][4] |
| Molecular Weight | 426.47 g/mol [1][3][4][7][8] |
| Appearance | White to off-white crystalline powder or large, colorless plates[1][5][9] |
| Melting Point | 108-110 °C[2][7][8] |
| Solubility | Soluble in acetone, THF, dichloromethane, chloroform, diethyl ether, toluene, and hot ethanol. Insoluble in hexanes, methanol, and cold ethanol.[1] |
Table 2: Spectroscopic and Analytical Data for (S,S)-Chiraphite
| Analysis Type | Data |
| Specific Optical Rotation | [α]²⁷/D -211° (c = 1.5 in CHCl₃)[1] / [α]²²/D -191° (c = 1.5 in chloroform)[7][8] |
| ¹H NMR | Spectra available from chemical suppliers and databases.[10] |
| ¹³C NMR | Spectra available from chemical suppliers and databases.[10] |
| ³¹P NMR | Spectra available from chemical suppliers and databases.[11][12][13] |
| Mass Spectrometry | Exact Mass: 426.166626[2] |
Synthesis of (S,S)-Chiraphite
The synthesis of (S,S)-Chiraphite typically originates from the chiral pool, utilizing readily available and enantiomerically pure starting materials. The most common route starts from (S,S)-tartaric acid, which is converted to (S,S)-2,3-butanediol.
An alternative approach involves the asymmetric hydrogenation of a prochiral precursor, 2,3-bis(diphenylphosphinoyl)buta-1,3-diene, using a chiral ruthenium-BINAP catalyst. This method can yield the direct precursor to (S,S)-Chiraphite with good diastereomeric and enantiomeric excess.[14]
Below is a generalized experimental protocol for the synthesis starting from the ditosylate of (S,S)-2,3-butanediol.
Experimental Protocol: Synthesis of (S,S)-Chiraphite
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), chlorodiphenylphosphine is added dropwise to a stirred suspension of lithium metal in a suitable anhydrous solvent, such as tetrahydrofuran (THF), at a controlled temperature. The reaction mixture is stirred until the lithium is consumed, resulting in a solution of lithium diphenylphosphide (LiPPh₂).
-
Nucleophilic Substitution: The enantiomerically pure ditosylate of (S,S)-2,3-butanediol, dissolved in anhydrous THF, is added dropwise to the prepared solution of lithium diphenylphosphide at a low temperature (e.g., 0 °C).
-
Reaction Quench and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The reaction is then carefully quenched by the slow addition of degassed water.
-
Extraction and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield (S,S)-Chiraphite as a crystalline solid.[1]
Diagram of the Synthetic Pathway:
References
- 1. (S,S)-Chiraphos [drugfuture.com]
- 2. (S,S)-Chiraphos | CAS#:64896-28-2 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. Chiraphos - Wikipedia [en.wikipedia.org]
- 5. (2S,3S)-2,3-Bis-(diphenylphosphino)-butane, CasNo.64896-28-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 6. strem.com [strem.com]
- 7. (2S,3S)-(-)-双(二苯膦)丁烷 | Sigma-Aldrich [sigmaaldrich.com]
- 8. (2S,3S)-(−)-ビス(ジフェニルホスフィノ)ブタン | Sigma-Aldrich [sigmaaldrich.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Chiraphos, (S,S)- | C28H28P2 | CID 10113249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Chiraphos via asymmetric hydrogenation of 2,3-bis(diphenylphosphinoyl)buta-1,3-diene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
